
Clindamycin B-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin B-d3 is a deuterated form of clindamycin, a lincosamide antibiotic. Deuterium is a stable isotope of hydrogen, and its incorporation into clindamycin results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clindamycin due to the isotope’s ability to act as a tracer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin B-d3 involves the incorporation of deuterium into the clindamycin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in clindamycin with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clindamycin can also result in the formation of this compound. For example, deuterated chlorinating agents can be used in the chlorination step of clindamycin synthesis.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Hydrogen-Deuterium Exchange: Large-scale hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Purification: The product is then purified using techniques such as chromatography to ensure the removal of any non-deuterated impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Clindamycin B-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted clindamycin derivatives.
Wissenschaftliche Forschungsanwendungen
Clindamycin B-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium label allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of clindamycin, identifying metabolites and understanding the drug’s biotransformation.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions by observing how other drugs affect the metabolism of this compound.
Antibiotic Resistance Research: this compound is used to study the mechanisms of antibiotic resistance in bacteria, particularly in strains resistant to clindamycin.
Wirkmechanismus
Clindamycin B-d3 exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, inhibiting protein synthesis and preventing bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process. By disrupting protein synthesis, this compound effectively inhibits bacterial proliferation.
Vergleich Mit ähnlichen Verbindungen
Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is derived.
Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity compared to clindamycin.
Uniqueness: Clindamycin B-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research applications. The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies, making it a valuable tool for understanding the behavior of clindamycin in biological systems.
Eigenschaften
Molekularformel |
C17H31ClN2O5S |
|---|---|
Molekulargewicht |
414.0 g/mol |
IUPAC-Name |
(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3 |
InChI-Schlüssel |
UHQYIIRIOVIPLI-NBRFJTCUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl)CC |
Kanonische SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


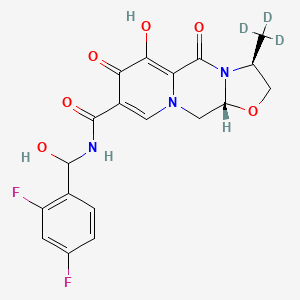
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

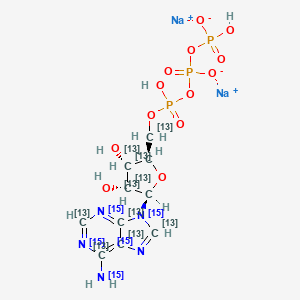
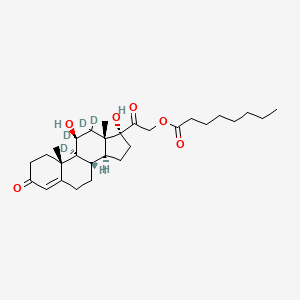
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
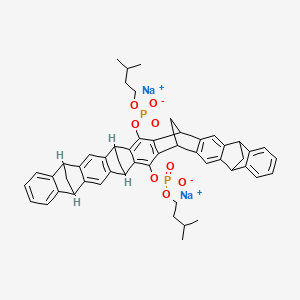
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
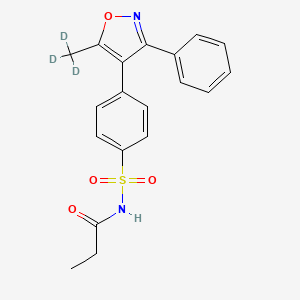


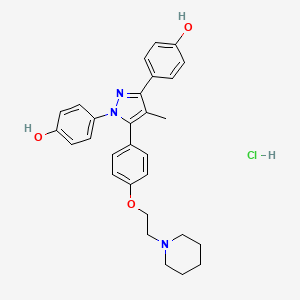
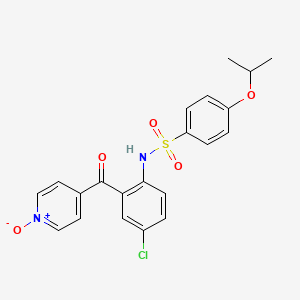
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
